3-(4-Carboxy-3-fluorophenyl)-5-trifluoromethylbenzoic acid
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Overview
Description
3-(4-Carboxy-3-fluorophenyl)-5-trifluoromethylbenzoic acid is an organic compound characterized by the presence of both carboxylic acid and fluorine functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Carboxy-3-fluorophenyl)-5-trifluoromethylbenzoic acid typically involves multi-step organic reactions. One common method involves the introduction of fluorine atoms into the aromatic ring through electrophilic aromatic substitution reactions. The carboxylic acid groups can be introduced via oxidation reactions of corresponding aldehydes or alcohols.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of specialized catalysts and controlled reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product.
Types of Reactions:
Oxidation: The carboxylic acid groups can undergo oxidation reactions to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction may produce alcohols.
Scientific Research Applications
3-(4-Carboxy-3-fluorophenyl)-5-trifluoromethylbenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.
Industry: Utilized in the development of materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-(4-Carboxy-3-fluorophenyl)-5-trifluoromethylbenzoic acid involves its interaction with molecular targets through its functional groups. The carboxylic acid groups can form hydrogen bonds or ionic interactions with target molecules, while the fluorine atoms can influence the compound’s electronic properties and reactivity. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.
Comparison with Similar Compounds
4-Carboxy-3-fluorobenzeneboronic acid: Shares similar functional groups and is used in coupling reactions.
4-(4-Carboxy-3-fluorophenyl)-2-fluorobenzoic acid: Another fluorinated benzoic acid derivative with potential research applications.
Uniqueness: 3-(4-Carboxy-3-fluorophenyl)-5-trifluoromethylbenzoic acid is unique due to the presence of both carboxylic acid and trifluoromethyl groups, which impart distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
4-[3-carboxy-5-(trifluoromethyl)phenyl]-2-fluorobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8F4O4/c16-12-6-7(1-2-11(12)14(22)23)8-3-9(13(20)21)5-10(4-8)15(17,18)19/h1-6H,(H,20,21)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSTJYGRTMCNRCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=CC(=C2)C(F)(F)F)C(=O)O)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8F4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20690947 |
Source
|
Record name | 3'-Fluoro-5-(trifluoromethyl)[1,1'-biphenyl]-3,4'-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20690947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261980-94-2 |
Source
|
Record name | 3'-Fluoro-5-(trifluoromethyl)[1,1'-biphenyl]-3,4'-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20690947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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